molecular formula C13H14N4O4 B1678481 Pasiniazid CAS No. 2066-89-9

Pasiniazid

Numéro de catalogue B1678481
Numéro CAS: 2066-89-9
Poids moléculaire: 290.27 g/mol
Clé InChI: RKPHTRVPGYGVQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pasiniazid is a composition of isoniazid and 4-aminosalicylic acid, used in tuberculosis patients . It is a bactericidal agent active against organisms of the genus Mycobacterium .


Synthesis Analysis

Pasiniazid is a chemical complex of isoniazid (INH) and para-aminosalicylic acid (PAS) . The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in the folic acid synthesis .


Molecular Structure Analysis

The molecular formula of Pasiniazid is C13H14N4O4 . The InChI Key is RKPHTRVPGYGVQD-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pasiniazid shows lower susceptibility to INH and PAS simultaneously, suggesting it may be a suitable alternative for single INH resistant cases or MDR cases .


Physical And Chemical Properties Analysis

The molecular weight of Pasiniazid is 290.27 g/mol . The boiling point is 380.8°C at 760 mmHg, and the flash point is 184.1°C .

Applications De Recherche Scientifique

Treatment of Multidrug-Resistant Tuberculosis (MDR-TB)

Pasiniazid has been used in China for two decades to treat MDR-TB . A prospective clinical study conducted in China showed that a regimen containing Pasiniazid was effective and safe for MDR-TB treatment . The overall treatment success rate was 79.8% . The regimen was particularly effective in newly treated MDR-TB patients, with a success rate of 91.7% .

Cross-Resistance with Isoniazid and Para-Aminosalicylic Acid

Pasiniazid is a chemical complex of isoniazid (INH) and para-aminosalicylic acid (PAS) . A study explored the cross-resistance of INH, PAS, and Pasiniazid against INH-resistant Mycobacterium tuberculosis isolates in China . The results showed that PAS resistance and mutations in the katG gene, inhA promoter, or oxyR–ahpC intergenic region in INH-resistant M. tuberculosis had little effect on Pasiniazid susceptibility .

Safety and Tolerance

Pasiniazid was taken safely without adverse reaction during the course of treatment . This makes it a viable option for long-term treatment regimens.

Cost-Effectiveness

The regimen containing Pasiniazid was found to be inexpensive . This makes it a suitable option for areas with poor resources and high TB burden.

Resistance Analysis

Research has been conducted to analyze the drug resistance of Pasiniazid against isoniazid-resistant, parasal-resistant, isoniazid and parasal-resistant, and multidrug-resistant strains .

Use in Combination Therapies

Pasiniazid is often used in combination with other drugs for the treatment of TB . For example, a regimen with six months of Capremycin (Cm), Levofloxacin (Lfx), Cycloserine (Cs), Protionamide (Pto), Pyrazinamide (Z), and Pasiniazid (Pa), followed by 12 months of LfxCsPtoZPa, was found to be effective .

Mécanisme D'action

Target of Action

Pasiniazid primarily targets the bacterial enzyme InhA . InhA plays a crucial role in the synthesis of mycolic acid in the bacterial cell wall . Mycolic acids are essential components of the mycobacterial cell wall, and their integrity is vital for the bacteria’s survival, virulence, and resistance to environmental stresses and antibiotics .

Mode of Action

Pasiniazid operates on a biochemical level by inhibiting its target, InhA . This inhibition effectively halts the synthesis of mycolic acids, thereby compromising the cell wall structure and leading to bacterial cell death . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .

Biochemical Pathways

The primary biochemical pathway affected by Pasiniazid is the synthesis of mycolic acids . By inhibiting the enzyme InhA, Pasiniazid disrupts this pathway, leading to a deficiency in mycolic acids . This deficiency compromises the integrity of the mycobacterial cell wall, which is crucial for the bacteria’s survival .

Pharmacokinetics

Pasiniazid is typically administered orally in the form of tablets . The specific dosage and duration of treatment depend on several factors, including the patient’s weight, the severity of the disease, and whether Pasiniazid is being used as part of combination therapy . Patients are advised to take Pasiniazid at the same time each day to maintain consistent levels of the drug in their system .

Result of Action

The result of Pasiniazid’s action is the death of the Mycobacterium tuberculosis bacteria . By inhibiting the synthesis of mycolic acids, Pasiniazid compromises the integrity of the bacterial cell wall, leading to bacterial cell death .

Action Environment

The effectiveness of Pasiniazid can be influenced by various environmental factors. For instance, the presence of other drugs can enhance its efficacy, as Pasiniazid works best as part of a combination therapy . This synergy can help prevent the development of drug-resistant tuberculosis strains . Additionally, the patient’s adherence to the prescribed dosage regimen is crucial to maintain consistent levels of the drug in their system and ensure the complete eradication of the bacteria .

Safety and Hazards

Pasiniazid is toxic and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Pasiniazid has been applied in China for two decades, but relevant clinical studies are rare . To verify the efficacy and safety of a regimen containing Pasiniazid on MDR-TB, a prospective clinical study was conducted in China .

Propriétés

IUPAC Name

4-amino-2-hydroxybenzoic acid;pyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.C6H7N3O/c8-4-1-2-5(7(10)11)6(9)3-4;7-9-6(10)5-1-3-8-4-2-5/h1-3,9H,8H2,(H,10,11);1-4H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPHTRVPGYGVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174700
Record name Pasiniazid [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2066-89-9
Record name Pasiniazid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2066-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pasiniazid [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002066899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pasiniazid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pasiniazid [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pasiniazid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PASINIAZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J17CN0MN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pasiniazid
Reactant of Route 2
Pasiniazid
Reactant of Route 3
Reactant of Route 3
Pasiniazid
Reactant of Route 4
Reactant of Route 4
Pasiniazid
Reactant of Route 5
Reactant of Route 5
Pasiniazid
Reactant of Route 6
Reactant of Route 6
Pasiniazid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.